molecular formula C16H22N2O4 B6336655 7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate CAS No. 1823299-93-9

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate

Cat. No.: B6336655
CAS No.: 1823299-93-9
M. Wt: 306.36 g/mol
InChI Key: QMADFFRBGJZOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tetrahydro-1,7-naphthyridine core with t-butyl and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydro-1,7-naphthyridine core. This can be achieved through a condensation reaction between a suitable diamine and a diketone under acidic or basic conditions.

    Introduction of Substituents: The t-butyl and ethyl groups are introduced via alkylation reactions. This step may involve the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester. This can be achieved using alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate: is similar to other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-1,7-naphthyridine-3,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-21-14(19)12-8-11-6-7-18(10-13(11)17-9-12)15(20)22-16(2,3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMADFFRBGJZOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856457
Record name 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265203-38-0
Record name 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.